4,4-Difluoro-3-pyrrolidinone hydrochloride
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Overview
Description
Synthesis Analysis
4,4-Difluoro-3-pyrrolidinone hydrochloride can be synthesized using a variety of methods, including the reaction of malononitrile with hexafluoroacetone, the reaction of 3,3,4,4-tetrafluoro-1-butene with malononitrile, and the reaction of 4,4-difluoropentenoic acid with sodium hydroxide. It can also be synthesized using difluorocarbene, which can be generated from this compound itself under certain conditions.Molecular Structure Analysis
The molecular formula of this compound is C4H6ClF2NO. The InChI key is HCIBGCJCGGLXPX-UHFFFAOYSA-N.Chemical Reactions Analysis
This compound is highly reactive and can react with a variety of chemical compounds, including alcohols, amines, and ketones. It has a wide range of applications in scientific experiments, including as a reagent in organic synthesis, a starting material for difluorocarbene generation, and a substrate for electrochemical reactions.Physical and Chemical Properties Analysis
This compound has a melting point of 202-204°C and a boiling point of 273°C. It is soluble in water, methanol, and acetonitrile, but is insoluble in diethyl ether and chloroform. It has a density of 1.327 g/cm3 and a molecular weight of 161.56 g/mol. Its refractive index is 1.501 and it has a flash point of 97°C.Safety and Hazards
4,4-Difluoro-3-pyrrolidinone hydrochloride is known to cause skin irritation upon direct contact, and prolonged or repeated exposure can exacerbate this effect . Therefore, appropriate personal protective equipment, such as gloves and lab coats, should be worn when working with this substance to minimize skin contact . It is also advised to avoid dust formation and breathing mist, gas or vapours .
Properties
IUPAC Name |
4,4-difluoropyrrolidin-3-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F2NO.ClH/c5-4(6)2-7-1-3(4)8;/h7H,1-2H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIBGCJCGGLXPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(CN1)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClF2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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